molecular formula C13H23Cl2N3 B1434849 N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride CAS No. 1984146-44-2

N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride

Cat. No. B1434849
M. Wt: 292.2 g/mol
InChI Key: WDKGJUARFCOZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride (MMB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience.

Scientific Research Applications

  • Scientific Field : Biochemical Research

    • Application Summary : This compound is used in proteomics research .
    • Methods of Application : The specific methods of application in proteomics research are not provided in the source .
    • Results or Outcomes : The specific results or outcomes from the use of this compound in proteomics research are not provided in the source .
  • Scientific Field : Synthesis of New Compounds

    • Application Summary : New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized .
    • Methods of Application : The specific methods of application in the synthesis of new compounds are not provided in the source .
    • Results or Outcomes : The specific results or outcomes from the synthesis of new compounds using this compound are not provided in the source .
  • Scientific Field : Nanoparticle Synthesis

    • Application Summary : This compound has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles .
    • Methods of Application : The specific methods of application in nanoparticle synthesis are not provided in the source .
    • Results or Outcomes : The specific results or outcomes from the use of this compound in nanoparticle synthesis are not provided in the source .

properties

IUPAC Name

N-methyl-1-[4-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-14-11-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16;;/h3-6,14H,7-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKGJUARFCOZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCN(CC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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